molecular formula C9H11ClS B12354580 1-(Chloromethyl)-2-(ethylsulfanyl)benzene

1-(Chloromethyl)-2-(ethylsulfanyl)benzene

Cat. No.: B12354580
M. Wt: 186.70 g/mol
InChI Key: WAKJNQNYRVAWFW-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-(ethylsulfanyl)benzene (CAS: Not explicitly provided in evidence) is an organosulfur compound with the molecular formula C₉H₁₁ClS. It features a benzene ring substituted with a chloromethyl (–CH₂Cl) group at the 1-position and an ethylsulfanyl (–S–CH₂CH₃) group at the 2-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of heterocyclic frameworks such as benzothiophene derivatives .

The synthesis of this compound follows established procedures involving nucleophilic substitution or sulfanylation reactions. For example, it is prepared via reported protocols using chloromethylated benzene precursors and ethylthiol derivatives under controlled conditions . Its structural and electronic properties make it a versatile building block for pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C9H11ClS

Molecular Weight

186.70 g/mol

IUPAC Name

1-(chloromethyl)-2-ethylsulfanylbenzene

InChI

InChI=1S/C9H11ClS/c1-2-11-9-6-4-3-5-8(9)7-10/h3-6H,2,7H2,1H3

InChI Key

WAKJNQNYRVAWFW-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-2-(ethylsulfanyl)benzene typically involves the chloromethylation of 2-(ethylsulfanyl)benzene. This can be achieved through the reaction of 2-(ethylsulfanyl)benzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-2-(ethylsulfanyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the chloromethyl group, to form the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. These reactions typically occur under mild to moderate conditions.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products:

    Substitution: Products include 2-(ethylsulfanyl)benzyl alcohol, 2-(ethylsulfanyl)benzonitrile, and 2-(ethylsulfanyl)benzylamine.

    Oxidation: Products include 2-(ethylsulfinyl)benzene and 2-(ethylsulfonyl)benzene.

    Reduction: The major product is 2-(ethylsulfanyl)toluene.

Scientific Research Applications

Organic Synthesis

1-(Chloromethyl)-2-(ethylsulfanyl)benzene is primarily used as an intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions allows for the formation of diverse products, including:

  • 2-(Ethylsulfanyl)benzyl alcohol
  • 2-(Ethylsulfanyl)benzonitrile
  • 2-(Ethylsulfanyl)benzylamine

These derivatives are essential in the development of pharmaceuticals and agrochemicals, demonstrating the compound's utility in organic synthesis.

Materials Science

In materials science, this compound is utilized in the development of novel materials with specific properties. The compound can serve as a precursor for creating polymers and resins that exhibit desirable mechanical and thermal characteristics.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic properties. Research indicates that it may interact with biological targets due to its functional groups, which can form covalent bonds with nucleophilic sites in biological molecules. This interaction can modulate various biochemical pathways, making it a candidate for drug development.

Case Study 1: Anticancer Potential

A study investigating chloromethylated compounds revealed their cytotoxic effects on cancer cell lines. Although direct evidence for the anticancer activity of this compound is limited, its structural characteristics suggest potential efficacy worth exploring further.

Case Study 2: Synthesis of Bioactive Compounds

Research has demonstrated the successful synthesis of various bioactive derivatives from this compound. For instance, derivatives have been synthesized that exhibit antimicrobial and antifungal activities, highlighting the compound's versatility in medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2-(ethylsulfanyl)benzene involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the ethylsulfanyl group can participate in redox reactions. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Bulkier substituents (e.g., benzyl in 1d ) introduce steric hindrance, which may slow down nucleophilic reactions at the chloromethyl site .
  • Electronic Effects : Electron-withdrawing groups (e.g., –Cl in ) reduce electron density on the benzene ring, altering reactivity in electrophilic substitutions.

Physicochemical Properties

Spectral Data and Stability

  • This compound (1b) :

    • ¹H NMR : δ ~2.35 (s, –S–CH₂CH₃), δ ~4.5–5.0 (–CH₂Cl) (analogous to methylsulfanyl derivatives in ).
    • IR : Absence of strong absorption above 3000 cm⁻¹ confirms the lack of –OH or –NH groups .
  • 1-(Chloromethyl)-2-(methylsulfanyl)benzene (1a) :

    • ¹³C NMR : δ ~15.8 (–S–CH₃) vs. δ ~25–30 (–S–CH₂CH₃ in 1b ) .
  • 1-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]benzene :

    • Mass Spec : Molecular ion peak at m/z 261.0504 (C₁₃H₁₀Cl₂S) .

Thermal Stability : Ethylsulfanyl derivatives like 1b exhibit higher thermal stability compared to benzyl-substituted analogues due to reduced resonance effects in the alkyl chain .

Nucleophilic Substitution

  • The chloromethyl group in 1b undergoes nucleophilic displacement with amines, azides, or alkoxides. For example, reactions with sodium azide yield azidomethyl derivatives (e.g., 2e–2j in ).

Cyclization Reactions

  • 1b participates in DA-mediated cyclization to form benzothiophene derivatives, a reactivity shared with 1a and 1d but modulated by substituent size .

Industrial and Pharmacological Relevance

  • 1b is a precursor to sulfonamide-based inhibitors (e.g., FAAH-1 inhibitors) and antimicrobial agents .
  • Contrast with 1d : The benzyl group in 1d is preferred for synthesizing sulfonyl-containing pharmaceuticals due to enhanced aromatic stacking interactions .

Biological Activity

1-(Chloromethyl)-2-(ethylsulfanyl)benzene, also known as chloromethyl ethyl thio benzene, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

  • Chemical Formula : C9H11ClS
  • CAS Number : 100-00-5
  • Molecular Weight : 188.70 g/mol

The compound features a chloromethyl group and an ethylthio substituent on a benzene ring, which contributes to its reactivity and biological properties.

Biological Activity

This compound exhibits a range of biological activities, primarily attributed to its ability to interact with various biological targets. The following sections detail these activities:

Cytotoxicity and Anticancer Potential

The cytotoxic effects of chloromethylated compounds have been explored in various cancer cell lines. For example, several studies have reported that similar compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways . While direct evidence for the anticancer activity of this compound is sparse, its structural characteristics suggest potential efficacy worth investigating.

Enzyme Inhibition

Compounds containing chloromethyl groups are known to act as enzyme inhibitors. They can modify active sites of enzymes through nucleophilic attack or covalent bonding. This property is particularly relevant in drug design, where enzyme inhibition is a common therapeutic strategy . The specific enzymes targeted by this compound remain to be elucidated through further research.

Synthesis Methods

The synthesis of this compound typically involves the chloromethylation of ethylthio-substituted benzene derivatives. Common methods include:

  • Chloromethylation Reaction :
    • Reacting benzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst.
    • The reaction generally proceeds under reflux conditions to facilitate the formation of the chloromethyl group.
  • Nucleophilic Substitution :
    • Ethylthio groups can be introduced via nucleophilic substitution reactions using appropriate alkyl halides.

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial properties of various thioether compounds, including derivatives similar to this compound. The results indicated that these compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds in antibiotic development .

Cytotoxicity Assessment

In a cytotoxicity assay involving human cancer cell lines, compounds with structural similarities to this compound were tested for their ability to induce cell death. Results showed a dose-dependent response with IC50 values indicating moderate cytotoxicity, warranting further exploration into their mechanism of action .

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